tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate
Description
tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS: 1206993-05-6) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. Its molecular formula is C₁₉H₂₀N₂O₃S, with a molecular weight of 356.4 g/mol . The structure includes:
- A 2-methylphenyl substituent at position 7 of the thienopyrimidine ring.
- A tert-butyl ester acetamide group at position 2.
Properties
IUPAC Name |
tert-butyl 2-[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12-7-5-6-8-13(12)14-10-25-17-16(14)20-11-21(18(17)23)9-15(22)24-19(2,3)4/h5-8,10-11H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRMCCDEJWKIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and synthesis.
Chemical Structure and Properties
- Chemical Formula : C15H18N2O2S
- Molecular Weight : 282.38 g/mol
- CAS Number : 181269-69-2
The structure features a thieno[3,2-d]pyrimidine core, which is known for various biological activities, particularly in the realm of anti-cancer and anti-inflammatory agents.
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that a related thienopyrimidine derivative inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Antimicrobial Activity
Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies revealed that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The mechanism often involves disruption of bacterial cell wall synthesis .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been explored through various assays. In vivo models show that thienopyrimidines can reduce inflammatory markers and cytokine production, indicating their utility in treating conditions characterized by chronic inflammation .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Inhibition of Kinases : Many thienopyrimidine derivatives act as kinase inhibitors, affecting signaling pathways involved in cell growth and survival.
- Modulation of Gene Expression : They may influence the expression of genes related to apoptosis and cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
- Introduction of the tert-butyl group via alkylation methods.
- Acetate formation through esterification reactions.
Case Studies
- Study on Anticancer Effects : A recent study published in a peer-reviewed journal highlighted the efficacy of thienopyrimidine derivatives against breast cancer cells, demonstrating a significant reduction in cell viability at low micromolar concentrations .
- Antimicrobial Screening : In a comparative study assessing various thienopyrimidine derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to thieno[3,2-d]pyrimidine derivatives. These compounds exhibit selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2).
Case Study : A study focused on the synthesis of thieno[3,2-d]pyrimidine derivatives demonstrated that certain compounds showed significant inhibition of cell proliferation in MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM. Notably, these compounds were designed to target cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often dysregulated in cancer cells .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 14 | MCF-7 | 45 |
| Compound 15 | HCT-116 | 6 |
| Sorafenib | HepG-2 | 144 |
Enzyme Inhibition
The compound has been explored for its potential as an inhibitor of various enzymes involved in cancer progression. Specifically, its activity against CDK2 has been noted as a promising avenue for therapeutic intervention.
Mechanism of Action : Inhibitors targeting CDK2 can halt the progression of the cell cycle, leading to apoptosis in rapidly dividing cancer cells. The design of thieno[3,2-d]pyrimidine derivatives aims to enhance selectivity and potency towards CDK2 while minimizing effects on normal cells .
Pharmacological Profiles
The pharmacological profiles of thieno[3,2-d]pyrimidine derivatives indicate their potential as dual-action agents that can target multiple pathways involved in tumor growth and metastasis. The structural modifications present in these compounds allow for enhanced bioavailability and reduced side effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following table highlights key structural and molecular features of tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate and its analogs:
Key Observations:
Core Variations: The main compound and analogs in and share the thieno[3,2-d]pyrimidin-4-one core. Ethyl 2-...acetate has a thieno[2,3-d]pyrimidin-4-one core, a positional isomer with distinct reactivity.
Substituent Effects :
- The 2-methylphenyl group in the main compound introduces steric hindrance compared to 4-fluorophenyl in and , which may influence target binding.
- Halogenated substituents (e.g., 4-fluorophenyl, 4-chlorobenzyl) in analogs could enhance lipophilicity and bioavailability.
Acetamide Modifications: The tert-butyl ester in the main compound offers metabolic stability compared to ethyl esters or amide derivatives .
Anti-Inflammatory Activity:
- Benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., compounds 1, 2, 4, 8–10 in ) inhibit COX-2, iNOS, and ICAM-1 in human keratinocytes and macrophages, suppressing PGE₂ and IL-8 production .
Physicochemical and ADMET Considerations
- Solubility : The tert-butyl ester may reduce water solubility compared to methyl or ethyl esters but enhance metabolic stability.
- Halogen Effects : Fluorine and chlorine in analogs could increase binding affinity to hydrophobic enzyme pockets (e.g., COX-2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
